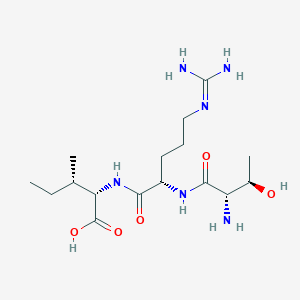
Thr-Arg-Ile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Arg-Ile typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The subsequent amino acids (arginine and threonine) are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Thr-Arg-Ile can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The isoleucine residue can participate in substitution reactions, particularly at the alpha carbon
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under neutral conditions
Major Products
The major products formed from these reactions include hydroxylated threonine, secondary amine derivatives of arginine, and substituted isoleucine .
科学的研究の応用
Thr-Arg-Ile has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Plays a role in protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of bioactive peptides for cosmetics and food additives .
作用機序
The mechanism of action of Thr-Arg-Ile involves its interaction with specific molecular targets and pathways. For instance, it can activate the Sirt-1/PGC-1α pathway, which is involved in cellular stress responses and metabolism. This activation leads to the modulation of gene expression and protein synthesis, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Thr-Gly-Ile: Similar in structure but lacks the arginine residue, affecting its biological activity.
Arg-Ile-Thr: A positional isomer with different spatial arrangement, leading to varied interactions with biological targets.
Ile-Thr-Arg: Another positional isomer with distinct properties .
Uniqueness
Thr-Arg-Ile is unique due to the presence of arginine, which imparts a positive charge at physiological pH, enhancing its interaction with negatively charged biomolecules. This property makes it particularly effective in binding to nucleic acids and proteins, distinguishing it from other similar compounds .
特性
CAS番号 |
642410-22-8 |
|---|---|
分子式 |
C16H32N6O5 |
分子量 |
388.46 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H32N6O5/c1-4-8(2)12(15(26)27)22-13(24)10(6-5-7-20-16(18)19)21-14(25)11(17)9(3)23/h8-12,23H,4-7,17H2,1-3H3,(H,21,25)(H,22,24)(H,26,27)(H4,18,19,20)/t8-,9+,10-,11-,12-/m0/s1 |
InChIキー |
MQBTXMPQNCGSSZ-OSUNSFLBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


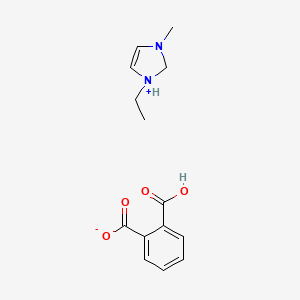

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
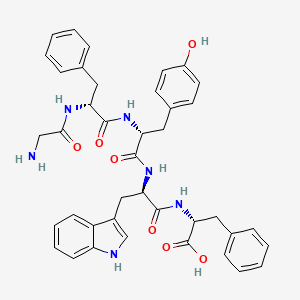
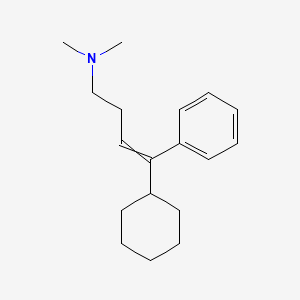
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
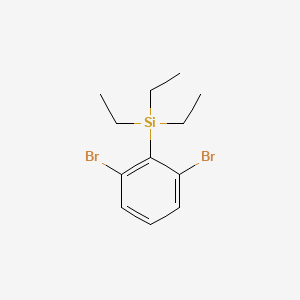
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
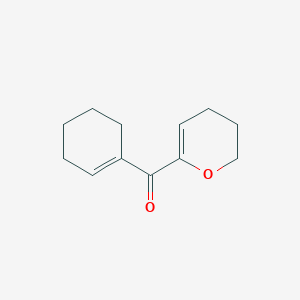


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)
